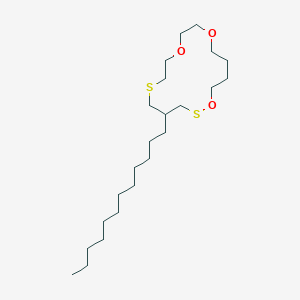
4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane is a chemical compound with the molecular formula C16H32O3S2 It is known for its unique structure, which includes a dodecyl chain and a trioxa-dithiacyclohexadecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane typically involves the reaction of dodecyl alcohol with specific reagents to form the desired ring structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the trioxa-dithiacyclohexadecane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with biological membranes and proteins, potentially disrupting their function. This interaction can lead to various biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane include:
- This compound analogs with different alkyl chain lengths.
- Compounds with similar ring structures but different functional groups.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of a dodecyl chain and a trioxa-dithiacyclohexadecane ring
Properties
CAS No. |
188956-23-2 |
|---|---|
Molecular Formula |
C23H46O3S2 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
4-dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane |
InChI |
InChI=1S/C23H46O3S2/c1-2-3-4-5-6-7-8-9-10-11-14-23-21-27-20-19-25-18-17-24-15-12-13-16-26-28-22-23/h23H,2-22H2,1H3 |
InChI Key |
YEMOXJHOQKXHJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1CSCCOCCOCCCCOSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















